molecular formula C11H8ClFN2 B14085285 3-Chloro-5-(2-fluorophenyl)pyridin-2-amine

3-Chloro-5-(2-fluorophenyl)pyridin-2-amine

Cat. No.: B14085285
M. Wt: 222.64 g/mol
InChI Key: DPKAVYDXLQKAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(2-fluorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H8ClFN2 It is a member of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a fluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-fluorophenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .

  • Starting Materials

    • 3-Chloropyridine-2-amine
    • 2-Fluorophenylboronic acid
  • Reaction Conditions

      Catalyst: Palladium(0) or Palladium(II) complexes

      Base: Potassium carbonate or sodium carbonate

      Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

      Temperature: 80-100°C

      Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-fluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

3-Chloro-5-(2-fluorophenyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-fluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Uniqueness

3-Chloro-5-(2-fluorophenyl)pyridin-2-amine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

3-chloro-5-(2-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8ClFN2/c12-9-5-7(6-15-11(9)14)8-3-1-2-4-10(8)13/h1-6H,(H2,14,15)

InChI Key

DPKAVYDXLQKAGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.